Dimenthyl malonate

Description

Significance in Organic Synthesis and Chemical Research

Dimethyl malonate serves as a cornerstone in synthetic organic chemistry due to its utility as a precursor for a wide range of compounds. It is extensively used in the synthesis of mono- and di-substituted acetic acids, barbiturates, and vitamins B1 and B6. askfilo.comamazonaws.com In the pharmaceutical industry, it is a key starting material for the preparation of drugs such as chloroquine (B1663885) and butazolidin. askfilo.comamazonaws.com Furthermore, its application extends to the fragrance industry, where it is a crucial component in the synthesis of jasmonates, such as methyl dihydrojasmonate. talentchemicals.com The reactivity of its active methylene (B1212753) group allows for its participation in a variety of carbon-carbon bond-forming reactions, making it an indispensable tool for synthetic chemists. askfilo.com

Historical Context of Malonic Ester Chemistry

The history of dimethyl malonate is intrinsically linked to the broader history of malonic acid and its esters. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. The development of the malonic ester synthesis, a reaction of profound importance in organic chemistry, solidified the role of malonate esters as key synthetic intermediates. researchgate.net This synthetic method provides a straightforward route to substituted carboxylic acids. researchgate.net Over the years, the versatility of malonic esters, including dimethyl malonate, has been further demonstrated through their application in a multitude of named reactions, cementing their status as fundamental reagents in the organic chemist's toolkit.

Properties

CAS No. |

131348-66-8 |

|---|---|

Molecular Formula |

C23H40O4 |

Molecular Weight |

380.6 g/mol |

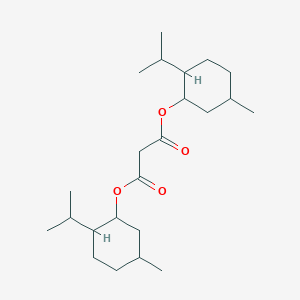

IUPAC Name |

bis(5-methyl-2-propan-2-ylcyclohexyl) propanedioate |

InChI |

InChI=1S/C23H40O4/c1-14(2)18-9-7-16(5)11-20(18)26-22(24)13-23(25)27-21-12-17(6)8-10-19(21)15(3)4/h14-21H,7-13H2,1-6H3 |

InChI Key |

DXIMSSOEQPVPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Origin of Product |

United States |

Synthesis Methodologies of Dimethyl Malonate and Its Derivatives

Direct Synthesis Routes for Dimethyl Malonate

The industrial and laboratory-scale production of dimethyl malonate has evolved from traditional methods to more advanced catalytic processes. Carbonylation approaches, in particular, represent a significant advancement, offering direct routes from simple precursors.

Catalytic carbonylation provides an efficient pathway for the synthesis of dimethyl malonate by introducing a carbonyl group into a precursor molecule using carbon monoxide. Key starting materials for this approach include methyl chloroacetate (B1199739) and dichloromethane (B109758).

From Methyl Chloroacetate:

Another approach involves the vapor-phase carbonylation of methyl chloroacetate. Using a catalyst of rhodium trichloride (B1173362) supported on active carbon at temperatures between 200–300°C, dimethyl malonate can be obtained in good yield with minimal side reactions. oup.com

Table 1: Effect of CO Pressure on Dimethyl Malonate Yield from Methyl Chloroacetate researchgate.net

| CO Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.5 | 55 | 10.6 |

From Dichloromethane:

The methoxycarbonylation of dichloromethane presents another direct route to dimethyl malonate. This reaction can be effectively catalyzed by the electrogenerated complex [Co(CO)3PBu3]⁻ in a methanol (B129727)–methyl formate (B1220265) medium. rsc.orgrsc.org This electrochemical synthesis of the cobalt catalyst has been shown to produce dimethyl malonate in yields of up to 75%. rsc.org The process involves two main competing reactions: carbonylation and substitution. Careful selection of experimental conditions is crucial to control these pathways and maximize the yield of the desired product. rsc.org While various metal complexes based on palladium, rhodium, and cobalt have been explored for this transformation, they have historically resulted in low yields, making the electro-assisted cobalt-catalyzed process a significant improvement. rsc.org

Synthesis of Key Dimethyl Malonate Derivatives

Dimethyl malonate is a versatile precursor for synthesizing a range of important chemical intermediates. These derivatives are widely used in various applications, including the formation of cyclopropanes, heterocyclic compounds, and complex carbene radicals.

Dimethyl diazomalonate is a relatively stable diazo compound and a key reagent for carbene transfer reactions. A common and convenient synthesis involves the diazo-transfer reaction from a sulfonyl azide (B81097) to dimethyl malonate.

In a typical procedure, dimethyl malonate is treated with an azide, such as 4-acetamidobenzenesulfonyl azide or 2-naphthalenesulfonyl azide, in the presence of a base like triethylamine (B128534) in acetonitrile (B52724). prepchem.comorgsyn.org The reaction is initiated at a low temperature (0-5°C) and then allowed to proceed at room temperature. prepchem.comorgsyn.org This method can produce crude dimethyl diazomalonate in high yield (96%), which can then be purified by distillation to afford the final product as a bright yellow oil with a yield of 73%. orgsyn.org An alternative synthesis involves the oxidation of dimethyl mesoxalate hydrazone with silver oxide, which has been reported to produce dimethyl diazomalonate in 89% yield. acs.org

Table 2: Synthesis of Dimethyl Diazomalonate

| Starting Materials | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl malonate, 4-acetamidobenzenesulfonyl azide | Triethylamine | Acetonitrile | 73 (purified) | orgsyn.org |

| Dimethyl malonate, 2-naphthalenesulfonyl azide | Triethylamine | Acetonitrile | Not specified | prepchem.com |

Phenyliodonium (B1259483) ylides derived from dimethyl malonate are valuable carbene precursors, often considered safer and more convenient alternatives to the corresponding diazo compounds. nih.govorganic-chemistry.orgorgsyn.org They are particularly useful for the synthesis of 1,1-cyclopropane diesters through reactions with olefins catalyzed by rhodium or copper. nih.govacs.org

An optimized method for the synthesis of the phenyliodonium ylide of dimethyl malonate involves reacting dimethyl malonate with iodosobenzene (B1197198) diacetate. orgsyn.org Improved conditions utilize potassium hydroxide (B78521) (KOH) as the base in acetonitrile at 0°C. organic-chemistry.orgacs.org This procedure is notable for its simplicity, as the desired product can be isolated in 78% yield through a simple filtration step, avoiding complex extraction and concentration processes that can lower yields on a larger scale. nih.govorganic-chemistry.orgorgsyn.orgacs.org These ylides exhibit higher reactivity than diazomalonates, enabling cyclopropanation reactions to occur under milder conditions. acs.org For example, the cyclopropanation of styrene (B11656) using the pre-formed ylide gives an 80% yield, compared to only 16% when the ylide is generated in situ. organic-chemistry.orgacs.org

Fluorinated malonates are important building blocks in the life sciences. The direct fluorination of dimethyl malonate offers the most straightforward route to these compounds.

One method involves the use of electrophilic fluorinating agents. Historically, perchloryl fluoride (B91410) (FClO3) was one of the first reagents used for this purpose. worktribe.com More contemporary and efficient methods utilize elemental fluorine gas. google.comresearchgate.net A process for preparing esters of 2-fluoro- and 2,2-difluoro-malonic acids involves the reaction of the parent ester with elemental fluorine in the presence of a base. google.com For instance, reacting the sodium salt of diethyl malonate with fluorine gas can yield a mixture of diethyl fluoromalonate (37% yield) and diethyl difluoromalonate (24% yield). google.com Copper-catalyzed fluorination of diethyl malonate with elemental fluorine has also been shown to produce diethyl 2-fluoromalonate in near-quantitative yields. researchgate.net

The synthesis of dimethyl (trifluoromethyl)malonate has also been developed. An improved preparative method starts from the adduct of F-2-methylpropene and methanol. Subsequent alkylation of the dimethyl (trifluoromethyl)malonate can be achieved using cesium fluoride as a neutral proton-removing agent. scispace.comosti.gov

Recent research has demonstrated that dimethyl malonate can serve as a bench-stable and commercially available precursor for the generation of cobalt(III) carbene radical complexes. nih.govacs.orgchemrxiv.orgchemrxiv.org These radical species are highly reactive intermediates in carbene transfer catalysis, enabling the direct functionalization of C-H and C=C bonds. nih.govchemrxiv.org

The formation of the cobalt(III) carbene radical is achieved under photochemical conditions. The process begins with the deprotonation of dimethyl malonate using a non-nucleophilic base such as potassium tert-butoxide (KOtBu). nih.govacs.org This malonate anion then reacts with a cobalt(III) source, like [CoIII(TPP)Cl] (where TPP is tetraphenylporphyrin), to form an intermediate complex, [CoIII(TPP)(CH(CO2Me)2)]. nih.govacs.org Upon irradiation with light (e.g., 370 nm), and typically in the presence of a hydrogen atom transfer (HAT) reagent like benzophenone, this intermediate is converted into the desired cobalt(III) carbene radical complex. nih.govacs.orgchemrxiv.org This species has been identified and characterized using EPR and NMR spectroscopy. nih.govacs.orgchemrxiv.org Once formed, the carbene radical can react with substrates like styrene to yield cyclopropane (B1198618) products. nih.govacs.org

Table 3: Compound Names

| Compound Name |

|---|

| 1-butyl-3-methylimidazolium cobalt tetracarbonyl |

| 2-naphthalenesulfonyl azide |

| 4-acetamidobenzenesulfonyl azide |

| Benzophenone |

| Carbon monoxide |

| Cesium fluoride |

| Cobalt(III) carbene radical |

| Dichloromethane |

| Diethyl 2,2-difluoromalonate |

| Diethyl 2-fluoromalonate |

| Diethyl difluoromalonate |

| Diethyl fluoromalonate |

| Diethyl malonate |

| Dimethyl 2-fluoromalonate |

| Dimethyl (trifluoromethyl)malonate |

| Dimethyl diazomalonate |

| Dimethyl malonate |

| Dimethyl mesoxalate hydrazone |

| F-2-methylpropene |

| Iodosobenzene diacetate |

| Methyl chloroacetate |

| Perchloryl fluoride |

| Phenyliodonium ylide |

| Potassium tert-butoxide |

| Potassium hydroxide |

| Rhodium trichloride |

| Silver oxide |

| Sodium tetracarbonylcobaltate |

| Styrene |

| Tetraphenylporphyrin |

Esterification and Transesterification Reactions

Dimethyl malonate can be synthesized through various esterification processes. One industrial method for producing malonic acid involves the hydrolysis of dimethyl malonate, implying the reversibility of this reaction for dimethyl malonate synthesis wikipedia.orgatamankimya.combyjus.com. A specific preparation method for dimethyl malonate involves the esterification of cyanoacetic acid with methanol, catalyzed by sulfuric acid google.com.

Dimethyl malonate also readily participates in transesterification reactions, where the ester groups are exchanged with another alcohol. For instance, the liquid-phase transesterification of dimethyl malonate with benzyl (B1604629) alcohol has been successfully conducted using modified ceria as an efficient solid acid catalyst niscpr.res.in. This reaction primarily yields dibenzylmalonate (DBM) niscpr.res.in.

Enzyme-catalyzed transesterification offers a greener alternative for synthesizing polyesters from dimethyl malonate. Immobilized Candida antarctica lipase (B570770) B has been effectively employed as a biocatalyst for the synthesis of dimethyl malonate-based linear polyesters with various aliphatic diols (C₄, C₆, or C₈) under solvent-free conditions rsc.orgnih.gov. In contrast, traditional metal-catalyzed synthesis methods for these polyesters have often proven less successful, yielding polymers with relatively low molecular weights (between 1000 and 2600 Da) rsc.orgnih.gov. This is attributed to the chelating properties of malonates, which can competitively bind to catalyst metal ions, thereby reducing their catalytic activity rsc.orgnih.gov.

Amidation Reactions

The active methylene (B1212753) group and the ester functionalities of dimethyl malonate contribute to its ability to undergo amidation reactions. Amide bond formation is a crucial transformation in organic chemistry, particularly for the synthesis of pharmaceuticals, agrochemicals, and polyamides google.com. Dimethyl malonate has been reported to participate in amination reactions due to its reactive methylene group atamanchemicals.com. For example, the reaction of dimethyl malonate with aromatic amines under inert atmosphere and high temperatures (185 °C) has been shown to yield symmetric bis-amides google.com. Related malonic esters, such as diethyl malonate, are known to undergo ammonolysis to produce malonamide (B141969) google.com.

Hydrolysis to Malonic Acid and Decarboxylation Pathways

Dimethyl malonate can undergo hydrolysis to yield malonic acid wikipedia.orgatamankimya.combyjus.comoecd.org. This process typically occurs as a two-step reaction oecd.org. Malonic acid, the hydrolysis product, is known for its propensity to decarboxylate, particularly when heated atamankimya.comucalgary.calibretexts.orgmasterorganicchemistry.comwikipedia.org. This decarboxylation involves the loss of a carbon dioxide molecule, leading to the formation of a substituted carboxylic acid ucalgary.calibretexts.orgmasterorganicchemistry.comwikipedia.org. This characteristic decarboxylation is a fundamental aspect of the "malonic ester synthesis," a widely used synthetic route for preparing carboxylic acids with an extended carbon chain ucalgary.calibretexts.orgmasterorganicchemistry.comwikipedia.org.

Decarboxylation of malonic acid derivatives can be achieved under mild conditions, for instance, in the presence of N,N′-carbonyldiimidazole (CDI) at room temperature organic-chemistry.org. The Krapcho decarboxylation, a method for decarboxylating alkyl malonate derivatives, has also been adapted for aqueous microwave conditions organic-chemistry.org. The reactivity of the methylene group in dimethyl malonate allows for hydrolysis reactions that can lead to various mono- and dicarboxylic acids, as well as keto acids, by the loss of carboxyl groups atamanchemicals.com.

Gas-Phase Photochemistry and Oxidation Mechanisms

Chlorine Atom-Initiated Photo-oxidation Kinetics and Product Pathways

The atmospheric photo-oxidation of dimethyl malonate (DMM) initiated by chlorine atoms has been extensively studied to understand its degradation pathways in the gas phase. The rate coefficient for the reaction of chlorine atoms with dimethyl malonate at 298 K has been determined using relative methods.

Table 1: Rate Coefficient for Gas-Phase Reaction of Chlorine Atoms with Dimethyl Malonate

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 298 | (3.8 ± 0.4) × 10⁻¹² | acs.orgresearchgate.netresearchgate.netconicet.gov.arx-mol.comnih.govacs.org |

The photo-oxidation mechanism primarily involves the abstraction of a hydrogen atom from the methyl groups of dimethyl malonate acs.orgresearchgate.netresearchgate.netconicet.gov.arx-mol.comnih.govacs.org. This abstraction leads to the formation of the CH₃OC(O)CH₂C(O)OCH₂O• radical acs.orgconicet.gov.arx-mol.comnih.gov. This radical then undergoes further reactions through three competitive pathways:

Reaction with molecular oxygen: This pathway yields CH₃OC(O)CH₂C(O)OC(O)H acs.orgconicet.gov.arx-mol.comnih.gov.

Isomerization-unimolecular decomposition: This leads to the formation of CH₃OC(O)C(O)H, carbon dioxide (CO₂), and formic acid (HC(O)OH) acs.orgconicet.gov.arx-mol.comnih.gov.

α-ester rearrangement: This pathway produces monomethyl malonate and carbon monoxide (CO) acs.orgconicet.gov.arx-mol.comnih.gov.

The main products of the photo-oxidation were identified using infrared spectroscopy, and computational calculations were performed to support the experimental findings and proposed reaction mechanism acs.orgresearchgate.netconicet.gov.arx-mol.comnih.govacs.org. The yield of these products was also determined as a function of oxygen pressure acs.orgconicet.gov.arx-mol.comnih.gov.

Synthesis of Dimethyl Malonate

Esterification of Malonic Acid

A common laboratory method for the synthesis of dimethyl malonate is the direct Fischer esterification of malonic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. jove.com The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

On an industrial scale, dimethyl malonate is often produced via the cyanide esterification process. chemicalbook.com This method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then esterified with methanol. chemicalbook.com Another significant industrial method is the catalytic carbonylation of chloroacetate (B1199739) with carbon monoxide and methanol. chemicalbook.com A major global producer utilizes a process based on chloroacetic acid and sodium cyanide that was developed in the 1940s. wikipedia.org

Spectroscopic Characterization and Quantum Chemical Investigations

Conformational Analysis via Infrared Spectroscopy and Matrix-Isolation Techniques

Infrared (IR) spectroscopy, particularly when coupled with matrix-isolation techniques, has been instrumental in elucidating the conformational landscape of dimethyl malonate (DMM). Studies involving DMM isolated in low-temperature argon and xenon matrices have revealed its conformational preferences. The experimental IR spectra of matrix-isolated DMM were found to closely match the spectrum predicted for the C1 (gauche) conformer. uc.ptresearchgate.netrsc.org This suggests that upon cooling and deposition onto the matrix surface, DMM molecules preferentially adopt the more stable gauche conformation. uc.ptresearchgate.netrsc.org Annealing experiments, where matrices were warmed up to 55 K, did not lead to significant changes in the spectra, indicating that the low energy barriers separating the conformers allow for transformation to the more stable gauche form during the cooling process. uc.ptresearchgate.netrsc.org Furthermore, spectra of the low-temperature solid form of DMM (8 K < T < 200 K) also predominantly exhibited the presence of the C1 conformer. uc.ptresearchgate.netrsc.org

Theoretical Calculations of Molecular Structure and Conformations (e.g., MP4, MP2, DFT Levels)

Complementing experimental observations, theoretical calculations have provided a detailed understanding of DMM's molecular structure and conformational energetics. Calculations performed at various high-level quantum chemical methods, including MP4/6-31G, MP2/6-31++G , and DFT(B3LYP)/6-311++G** levels, predict the existence of two primary conformers with nearly equal internal energy. uc.ptresearchgate.netrsc.org Both conformers feature the methyl ester moieties in a cis (C–O) configuration. uc.ptresearchgate.netrsc.org

One predicted conformer exhibits C2 symmetry, characterized by the two ester groups symmetrically crossed with respect to the C–C–C plane. This C2 structure is doubly degenerate by symmetry. uc.ptresearchgate.netrsc.org The other conformer, a gauche form, belongs to the C1 point group. uc.ptresearchgate.netrsc.org Four identical-by-symmetry minima on the potential energy surface (PES) correspond to this C1 structure. uc.ptresearchgate.netrsc.org At the MP4 level of theory, the energy of the C1 (gauche) form is predicted to be slightly lower than that of the C2 conformer. uc.ptresearchgate.netrsc.org

The six minima identified on the PES can be categorized into two groups of three, with each group containing one C2 isomer and two C1 forms. Structures from one group are related to their counterparts in the other group by a reflection operation in the C–C–C plane. uc.ptresearchgate.netrsc.org

Table 1: Predicted Conformers of Dimethyl Malonate and Relative Energies

| Conformer Type | Symmetry | Relative Energy (MP4 Level) |

| C1 (gauche) | C1 | Lower (reference) |

| C2 | C2 | Slightly higher |

Potential Energy Surface Scans and Energy Barriers for Conformational Interconversion

Potential energy surface (PES) scans are crucial for mapping the energy landscape of a molecule and identifying pathways for conformational interconversion. For dimethyl malonate, PES scans as a function of the O=C–C–C dihedrals have been performed to characterize the lowest energy minima and the transition state structures for conformational interconversion. uc.ptresearchgate.netrsc.org

Within each group of three conformers (one C2 and two C1 forms), the conformers are separated by relatively low energy barriers, typically less than 2 kJ mol⁻¹. uc.ptresearchgate.netrsc.org This suggests facile interconversion within these groups. However, conformational interconversions between the two larger groups of conformers (those related by reflection in the C–C–C plane) involve a transition state structure where oxygen atoms are in a vis-à-vis orientation. These interconversions are associated with considerably higher energy barriers. uc.ptresearchgate.netrsc.org For instance, one such barrier was predicted to be in the range of 8–12 kJ mol⁻¹. uc.pt

Table 2: Energy Barriers for Conformational Interconversion in Dimethyl Malonate

| Interconversion Type | Energy Barrier (kJ mol⁻¹) |

| Within a conformer group | < 2 |

| Between conformer groups | 8–12 |

Computational Studies of Reaction Mechanisms (e.g., Michael Addition Transition States, Carbene Radical Formation)

Computational chemistry plays a vital role in understanding the intricate mechanisms of reactions involving dimethyl malonate, particularly in characterizing transition states and reactive intermediates.

Michael Addition Transition States: Michael addition reactions, involving malonate esters as nucleophiles, are fundamental carbon-carbon bond-forming processes. Computational studies, often employing Density Functional Theory (DFT), are used to explore the transition states of these reactions. For example, the mechanism of enantioselective Michael addition of diethyl malonate (a closely related malonate ester) to electrophilic alkenes like trans-β-nitrostyrene has been investigated using DFT calculations. nih.gov These studies can reveal that carbon-carbon bond formation is the rate-determining step, indicated by large primary ¹³C kinetic isotope effects on the bond-forming carbon atoms of both reactants. nih.gov The calculation of transition state geometries is essential for deciphering reaction mechanisms and designing synthetic methodologies. researchgate.net Distortion/interaction or activation-strain models are powerful methods to understand the origins of activation energies in such reactions. researchgate.net

Carbene Radical Formation: Dimethyl malonate can serve as a precursor for the generation of carbene radical complexes. Computational studies have been employed to understand the mechanism of such transformations. For instance, the formation of a cobalt(III) carbene radical complex from dimethyl malonate has been computationally investigated. acs.org The proposed mechanism involves the deprotonation of dimethyl malonate by a base (e.g., KOtBu), followed by the anion replacing a ligand on a cobalt complex. acs.org From this intermediate, a hydrogen atom abstraction (HAT) can occur, leading to the desired cobalt(III) carbene radical complex. acs.org Computational details for such studies have included the BP86/def2-TZVP/disp3/m4-grid level of theory for calculating bonds and understanding the proposed reaction pathways. acs.org

Application of Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopies are powerful tools for elucidating reaction mechanisms by providing structural and electronic information about intermediates and products.

In the context of carbene radical formation from dimethyl malonate, both EPR and NMR spectroscopy have been utilized to identify intermediates and confirm the formation of the cobalt(III) carbene radical complex upon light irradiation. acs.org This combined spectroscopic approach allowed researchers to gain insights into the radical-based pathway involved in the reaction. acs.org

More broadly, NMR spectroscopy offers unique capabilities for mechanistic analyses, despite its lower time resolution and sensitivity compared to some other techniques. It can provide information on reaction kinetics, the formation and nature of intermediates with lifetimes on the NMR timescale, and the generation of radical species. uni-regensburg.de NMR is also routinely used in conjunction with computational methods, such as Density Functional Theory (DFT), for small-molecule structure assignment by comparing computed and experimental chemical shifts. nih.gov This integrated approach helps validate structural assignments and understand conformational preferences in solution. EPR spectroscopy, on the other hand, is specifically suited for detecting and characterizing paramagnetic species, such as radicals, making it invaluable for understanding radical reaction pathways. uni-regensburg.deacs.org

Applications in Complex Organic Molecule Synthesis

Synthesis of Heterocyclic Compounds

The reactivity of dimethyl malonate makes it a key building block in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Pyrazoles: Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized using dimethyl malonate derivatives. For instance, dimethyl methoxymethylidenemalonate, derived from dimethyl malonate, reacts with hydrazine (B178648) hydrate (B1144303) to form methyl 3-hydroxy-1H-pyrazole-4-carboxylate. organic-chemistry.org The reaction proceeds through a vinylogous nucleophilic substitution followed by an intramolecular cyclization. organic-chemistry.org Another approach involves the reaction of dimethyl malonate with a formamide (B127407) compound and an alkylating agent, followed by cyclization with hydrazine hydrate to produce pyrazole (B372694) derivatives. organic-chemistry.org

Pyridines: Dimethyl malonate is a versatile reagent for the synthesis of substituted pyridines. In the Hantzsch pyridine (B92270) synthesis, dimethyl malonate can serve as the β-keto ester equivalent, reacting with an aldehyde and a nitrogen donor like ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. researchgate.netwikipedia.orgscribd.com Furthermore, Au(I)-catalyzed reactions of 2-propargyloxypyridines with dimethyl malonate lead to the formation of ester-substituted indolizines, a class of fused pyridine derivatives. organic-chemistry.orgnsf.gov

Pyrimidine (B1678525) Derivatives: Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, are readily synthesized using dimethyl malonate. The Biginelli reaction, a one-pot multicomponent reaction, can utilize dimethyl malonate, an aldehyde, and urea (B33335) or thiourea (B124793) to produce various pyrimidine derivatives. jove.comacs.org These reactions can be efficiently carried out under microwave irradiation. jove.comacs.org The mechanism involves the formation of several intermediates, including ring-closed dihydroxytetrahydropyrimidines and dihydrohydroxypyrimidinones. mdpi.com

Chromeno[2,3-b]pyridin-5-yl)malonate: Dimethyl malonate is instrumental in the multicomponent synthesis of complex heterocyclic systems like dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. mdpi.comwikipedia.orgresearchgate.net This transformation involves the reaction of salicylaldehyde, malononitrile (B47326) dimer, and dimethyl malonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature, proceeding through a cascade of reactions including Michael addition and successive cyclizations and isomerizations. mdpi.comwikipedia.org

Precursors for Barbituric Acid Derivatives

Dimethyl malonate is a well-established precursor for the synthesis of barbituric acid and its derivatives, a class of compounds known for their sedative and hypnotic properties. mdpi.comorganicchemistrytutor.compearson.comlibretexts.orgacs.org The synthesis involves the condensation reaction of dimethyl malonate with urea in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the urea attacks the carbonyl carbons of the dimethyl malonate, leading to the formation of the heterocyclic barbiturate (B1230296) ring system.

Synthesis of Monocarboxylic Acids and Dicarboxylic Acids

The malonic ester synthesis is a classic and versatile method for the preparation of substituted monocarboxylic and dicarboxylic acids, with dimethyl malonate often serving as the starting material. organicchemistrytutor.compearson.comlibretexts.orgacs.org

Monocarboxylic Acids: The synthesis of mono-alkylated acetic acids begins with the deprotonation of dimethyl malonate by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a monoalkylated dimethyl malonate. libretexts.org Subsequent hydrolysis of the ester groups with aqueous acid, followed by heating, leads to decarboxylation, yielding the desired mono-substituted acetic acid. wikipedia.orgpearson.com This method allows for the synthesis of a wide range of carboxylic acids, such as 3-phenylpropanoic acid and 2-methylpropanoic acid, by selecting the appropriate alkyl halide. pearson.com

Dicarboxylic Acids: The malonic ester synthesis can be extended to produce dicarboxylic acids. One variation involves the reaction of two equivalents of the sodiomalonic ester with a dihaloalkane. This results in a tetraester, which upon hydrolysis and decarboxylation, yields a dicarboxylic acid. uobabylon.edu.iq Another approach involves the reaction of one equivalent of sodiomalonic ester with one equivalent of a dihaloalkane to form a haloalkylmalonic ester. Subsequent treatment with a base induces an internal alkylation to form a cyclic dicarboxylic acid derivative. uobabylon.edu.iq For example, trans-cyclopentane-1,2-dicarboxylic acid has been synthesized from the alkylation of diethyl malonate with 1,3-dibromopropane (B121459) followed by a series of transformations. oregonstate.edu

Synthesis of Keto Acids

Dimethyl malonate serves as a valuable precursor for the synthesis of α-keto acids and their esters. One common strategy involves a three-step sequence: alkylation, oximation, and carbonylation. mdpi.comgoogle.com First, dimethyl malonate is alkylated to introduce the desired side chain. google.com The resulting α-alkyl malonate then reacts with a nitroso compound to form an α-ketoxime acid ester. google.com Finally, a carbonylation reaction removes the hydroxylamine (B1172632) group to yield the α-keto ester. google.com

Another approach is the acylation of dimethyl malonate. The magnesium salt of the malonic ester enolate, formed by treating dimethyl malonate with a base like triethylamine (B128534) in the presence of magnesium chloride, can be acylated with acid chlorides to produce β-keto esters. acs.org These β-keto esters can then be further transformed into the desired keto acids. Specific procedures have been developed for the acylation of malonate esters using tertiary amine bases and magnesium chloride, providing a reliable route to these important intermediates. acs.org

Formation of 1,1-Cyclopropane Diesters

Dimethyl malonate is a key reagent in the synthesis of 1,1-cyclopropane diesters, which are valuable intermediates in organic synthesis. A common method involves the reaction of dimethyl malonate with a dihalide, such as 1,2-dibromoethane, in the presence of a base and a phase transfer catalyst. nih.govresearchgate.net This reaction leads to the formation of dimethyl 1,1-cyclopropanedicarboxylate. The use of phase-transfer catalysis facilitates the reaction between the aqueous and organic phases, improving yields. openochem.org

An alternative and often safer method utilizes phenyliodonium (B1259483) ylides derived from malonate esters. google.comanyrgb.com These ylides, when reacted with alkenes in the presence of a rhodium or copper catalyst, efficiently produce 1,1-cyclopropane diesters. google.comanyrgb.com This method can be more efficient and avoid the use of potentially hazardous diazo compounds. For example, the rhodium-catalyzed cyclopropanation of styrene (B11656) with the iodonium (B1229267) ylide of dimethyl malonate gives dimethyl 2-phenylcyclopropane-1,1-dicarboxylate in excellent yield.

Stereoselective and Asymmetric Synthesis

Dimethyl malonate is widely employed in stereoselective and asymmetric synthesis, particularly in enantioselective Michael additions, to create chiral molecules with high optical purity.

Enantioselective Michael Additions: The conjugate addition of dimethyl malonate to α,β-unsaturated compounds, such as nitroalkenes, is a powerful carbon-carbon bond-forming reaction. nsf.gov The use of chiral organocatalysts, such as cinchona alkaloid derivatives or squaramides, can induce high enantioselectivity in these reactions. uobabylon.edu.iq For instance, the Michael addition of dimethyl malonate to a racemic nitroalkene can proceed via a kinetic resolution using a chiral squaramide catalyst, providing the desired adduct with high enantiomeric excess. The choice of solvent can significantly impact the yield and enantioselectivity of the reaction, with toluene (B28343) often being a preferred solvent. These enantioselective Michael adducts are valuable precursors for the synthesis of biologically active compounds, including derivatives of γ-aminobutyric acid (GABA). uobabylon.edu.iq

| Catalyst Type | Michael Acceptor | Product Enantiomeric Excess (ee) | Reference |

| Chiral Squaramide | Racemic Nitroalkene | up to 99:1 er | |

| Cinchona Alkaloid Derivative | trans-β-Nitrostyrene | up to 94% ee | uobabylon.edu.iq |

Synthesis of Jasmonates

Dimethyl malonate is a crucial raw material in the fragrance industry for the synthesis of jasmonates, such as methyl dihydrojasmonate. mdpi.com The synthesis typically involves the Michael addition of dimethyl malonate to a cyclopentenone derivative, followed by decarboxylation. For example, methyl dihydrojasmonate is synthesized from 2-pentyl-2-cyclopentenone and dimethyl malonate. The reaction is often catalyzed by a base like sodium methoxide (B1231860) in a methanol (B129727) solution. This addition reaction followed by decarboxylation efficiently constructs the characteristic jasmonate scaffold. Enantioselective approaches to jasmonate synthesis have also been developed, utilizing asymmetric Michael additions of dimethyl malonate to achieve high enantiomeric excess of the desired stereoisomer. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Pentyl-2-cyclopentenone | Dimethyl malonate | Sodium methoxide | Methyl dihydrojasmonate | |

| Pentyl enone | Dimethyl malonate | Asymmetric phase-transfer catalyst | (-)- and (+)-Methyl dihydrojasmonate | researchgate.net |

Role in Polymer and Materials Science

Polyester (B1180765) Synthesis: Enzyme-Catalyzed Polycondensation

A notable application of dimethyl malonate is in the synthesis of linear polyesters through enzyme-catalyzed polycondensation. This green chemistry approach offers a sustainable alternative to traditional polymer production methods. Research has demonstrated the successful synthesis of linear polyesters for the first time using dimethyl malonate as the diester monomer. rsc.orgnih.govresearchgate.netwhiterose.ac.ukmaynoothuniversity.iersc.orgunit.norsc.org

The enzymatic synthesis of malonate-based polyesters has been effectively carried out under solventless conditions, which is an environmentally friendly protocol. rsc.orgnih.govresearchgate.net This is possible because dimethyl malonate is a liquid at the mild operating temperature of 85°C, unlike its diacid counterpart, malonic acid. rsc.orgresearchgate.netrsc.org

The biocatalyst of choice for this reaction is often an immobilized form of Candida antarctica lipase (B570770) B (iCaLB). rsc.orgnih.govresearchgate.netrsc.org This enzyme has proven to be an excellent candidate for such synthesis reactions, facilitating the polycondensation of DMM with various aliphatic diols (e.g., with 4, 6, or 8 carbon atoms). rsc.orgnih.govresearchgate.net The process proceeds under mild conditions (85°C) and reduced pressure to effectively remove the methanol (B129727) byproduct. rsc.orgrsc.org This enzymatic approach yields polyesters with number average molecular weights (Mn) around 6000 Da. rsc.orgnih.gov

In stark contrast to the success of biocatalysis, traditional chemo-catalytic methods have proven largely unsuccessful for polymerizing dimethyl malonate. rsc.orgnih.govresearchgate.netrsc.org Researchers attempted to synthesize malonate polyesters using common metal catalysts for polycondensation, such as antimony oxide and titanium butoxide, at temperatures exceeding 150°C. rsc.orgnih.govrsc.org

These attempts resulted in very low molecular weight oligomers, with Mn values ranging from only 1000 to 2600 Da. rsc.orgnih.govrsc.orgresearchgate.net The failure of these metal-catalyzed methods is attributed to the fact that malonates are β-diketones, which are known to be effective chelating agents. rsc.orgnih.gov They competitively bind to the metal catalyst ions, deactivating them and hindering their ability to promote the necessary transesterification reaction. rsc.orgnih.gov Enzymatic catalysis, with its high selectivity and mild operating conditions, provides a viable route to synthesize functional polymers that are inaccessible through traditional chemo-catalytic pathways. rsc.orgnih.gov

Table 1: Comparison of Chemo-catalytic vs. Enzymatic Synthesis of Malonate Polyesters

| Catalyst System | Monomers | Temperature (°C) | Molecular Weight (Mn) Outcome | Reference |

| Titanium Butoxide (Ti(OBu)₄) | Dimethyl Malonate + 1,8-Octanediol | >150 | 1000-2600 Da (Unsuccessful) | rsc.orgnih.gov |

| Antimony Oxide (Sb₂O₃) | Dimethyl Malonate + Various Diols | >150 | 1000-2600 Da (Unsuccessful) | rsc.orgnih.govrsc.org |

| Candida antarctica lipase B (iCaLB) | Dimethyl Malonate + Various Diols (C4, C6, C8) | 85 | ~6000 Da (Successful) | rsc.orgnih.gov |

Development of Metal Chelating Materials

The same chemical property that hinders metal-catalyzed polymerization—the β-diketone structure of the malonate group—makes the resulting polyesters excellent candidates for metal-chelating materials. rsc.orgnih.govresearchgate.net The polyesters synthesized from dimethyl malonate have been successfully assessed for their ability to extract metal ions from aqueous solutions. rsc.orgnih.govmaynoothuniversity.ie

In these applications, the malonate polyester is dissolved in an organic solvent and mixed with a metal-containing aqueous phase. The diketone functional groups along the polymer chain act as chelating points, capturing metal ions and transferring them from the aqueous phase to the organic phase, thereby purifying the water. rsc.orgnih.gov This demonstrates a valuable application for these bio-based polymers in fields like hydrometallurgy and environmental remediation. rsc.orgnih.govresearchgate.net

Hybrid Organic-Inorganic Microstructure Formation (e.g., Dimethyl Malonate-Silica Gel Composites)

Dimethyl malonate is also utilized in the creation of advanced hybrid materials. One area of research involves the synthesis of dimethyl malonate-silica gel (DMM-SiO₂) composites to form hybrid organic-inorganic microstructures. iau.ir In one method, DMM is polymerized via anionic polymerization in the presence of silica (B1680970) gel nanoparticles (~34 nm diameter). iau.ir The process involves initiating the polymerization of the DMM monomer with an initiator like the hydroxyl ion (OH⁻) from water and subsequently adding the silica nanoparticles before termination. iau.ir This approach aims to create a monolayer with specific properties, such as anti-reflectivity. iau.ir The synthesis of such composites can be optimized by controlling variables like pH, surfactant concentration, and the ratio of DMM to silica. iau.ir

Applications in Coatings (via related malonate monomers)

While dimethyl malonate is a key starting material, related malonate monomers, particularly diethyl methylene (B1212753) malonate (DEMM), are instrumental in the formulation of high-performance coatings. nih.govresearchgate.netnih.gov This class of monomers can undergo rapid anionic polymerization under mild, ambient conditions, initiated by various functional groups like carboxylates. nih.govresearchgate.netnih.gov

For coating applications, multifunctional oligomeric polyesters derived from malonates are used. nih.govnih.gov For instance, an oligomer of DEMM esterified with butanediol (B1596017) can be incorporated into a latex formulation containing methacrylic acid. nih.govnih.gov The carboxyl groups on the latex initiate the polymerization of the reactive malonate groups, leading to a cross-linked coating at room temperature. nih.govnih.gov This process significantly improves the mechanical properties of the coating, with studies showing a 289% improvement in rub-resistance. nih.govnih.gov This technology provides a straightforward method for creating durable, cross-linked latex coatings without the need for high temperatures or harsh curing agents. nih.govnih.gov

Reactive Intermediate in General Polymer Production

Beyond specific, highly functionalized applications, dimethyl malonate serves as a valuable reactive intermediate in the broader production of polymers. camachem.comspecialchem.com It is used as a starting material or building block for synthesizing various polymers, including polyesters and polyamides, which are used in high-performance materials. camachem.com Its reactive methylene group allows it to participate in a range of organic reactions, making it a versatile precursor in polymerization processes. camachem.comspecialchem.com The use of bio-based dimethyl malonate presents an opportunity to improve the environmental footprint of these polymerization processes, offering a sustainable alternative for creating a variety of polymer architectures. specialchem.com

Contribution to Green Chemistry Principles

Sustainable Synthesis Routes (e.g., enzyme-catalyzed reactions, solvent-free processes)

The synthesis of various compounds utilizing dimethyl malonate has seen significant advancements towards sustainability, particularly through enzyme-catalyzed and solvent-free methodologies.

Enzyme-catalyzed reactions offer a greener alternative to traditional chemical synthesis, often operating under milder conditions and reducing the need for harsh reagents or solvents. Dimethyl malonate has been successfully employed as a diester in the enzyme-catalyzed synthesis of linear polyesters. This process, facilitated by immobilized Candida antarctica lipase (B570770) B (iCaLB) as a biocatalyst, proceeds under solventless conditions at mild temperatures, typically around 85 °C. nih.govrsc.orgrsc.orgresearchgate.netmaynoothuniversity.ieyork.ac.ukwhiterose.ac.uk This enzymatic approach contrasts with less successful or more energy-intensive metal-catalyzed synthesis methods, highlighting its environmental benefits. nih.govrsc.orgresearchgate.net

Solvent-free processes represent another critical aspect of sustainable chemistry by eliminating or significantly reducing the use of volatile organic compounds (VOCs). Dimethyl malonate has been a key reactant in such processes, for instance, in the synthesis of dimethyl 2-[(indol-3-yl)-methyl]malonate derivatives. This reaction, catalyzed by SnO, offers advantages such as the absence of solvent pollution and mild reaction conditions, with yields ranging from 58% to 74%. ciac.jl.cn Furthermore, solvent-free alkylation of dimethyl malonate with benzyl (B1604629) alcohols has been achieved under microwave irradiation, utilizing a ferric chloride/silica (B1680970) gel (FeCl3/SiO2) mixture as a catalyst to produce benzylic derivatives in high yields. researchgate.netresearchgate.net In addition, a highly enantioselective and rapid conjugate addition of dimethyl malonate to cinnamaldehydes has been developed using a continuous flow process, further demonstrating the feasibility of solvent-free conditions for efficient and environmentally conscious synthesis. rsc.org

Atom Economy Considerations in Fluorination Reactions

Atom economy, a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product, is a crucial green chemistry metric. In the context of fluorination reactions, the use of dimethyl malonate has shown favorable atom economy.

The direct fluorination of dimethyl malonate using elemental fluorine gas has been extensively studied for the synthesis of 2-fluoromalonate esters, such as dimethyl fluoromalonate. rsc.orgrsc.orgdur.ac.ukrsc.orgresearchgate.netpharmtech.comacsgcipr.org Research indicates that methyl ester derivatives, including dimethyl malonate, are preferable substrates compared to ethyl or higher alkyl esters. This preference is attributed to their ability to generate smaller quantities of waste, thereby contributing to improved atom economy. rsc.orgrsc.orgdur.ac.uk

The one-step selective direct fluorination process for converting dimethyl malonate to dimethyl fluoromalonate has demonstrated significant advantages in terms of green metrics, including atom economy and process mass intensity (PMI), when compared to established multi-step synthesis routes for fluoromalonates. rsc.orgrsc.orgrsc.orgresearchgate.netpharmtech.comacsgcipr.org This direct fluorination method has achieved high yields (97%) and purity (95%) for dimethyl fluoromalonate, with dimethyl 2,2-difluoromalonate being the only notable side product. rsc.orgrsc.orgdur.ac.ukrsc.org The enhanced atom economy and reaction mass efficiency of direct fluorination are primarily due to its single-step nature and the generation of hydrogen fluoride (B91410) (HF) as the sole significant side product. rsc.org

Another atom-economic fluorination reagent, N-fluoromethanesulfonimide (Me-NFSI), has also been explored for the selective mono-fluorination of malonates under Lewis acid-catalysis. fluorine1.ru

Table 1: Atom Economy (AE) and Reaction Mass Efficiency (RME) for 2-Fluoromalonate Ester Synthesis rsc.orgrsc.org

| Method | Atom Economy (AE) (%) | Reaction Mass Efficiency (RME) (%) |

| HFP method | 39.1 | 20.6 |

| Halex cumulative | 39.0 | 33.0 |

| Cu catalyzed direct fluorination (distilled) | 89.9 | 88.6 (69.3) |

Environmentally Benign Process Development (e.g., Reactive Distillation for Malonic Acid Production)

Environmentally benign process development focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. Reactive distillation (RD) is a prime example of process intensification that integrates chemical reaction and distillation into a single unit. This integration offers several benefits, including reduced capital investment, significant energy savings, and the ability to overcome equilibrium limitations by continuously removing products, thus enhancing reaction conversion and selectivity. acs.orgresearchgate.netsegovia-hernandez.com

A sustainable reactive distillation process has been specifically investigated for the production of malonic acid from dimethyl malonate. acs.orgresearchgate.netresearcher.lifemdpi.comglobalauthorid.com This approach aims to address the environmental concerns associated with traditional malonic acid production methods, which often rely on petroleum-based chemicals and involve multi-step syntheses that can lead to lower yields and increased waste. mdpi.com By integrating the reaction and separation steps, reactive distillation offers a more efficient and environmentally sound pathway for the synthesis of malonic acid, a key chemical intermediate.

Biological and Biomedical Research Applications

Enzyme Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

Dimethyl malonate's primary mechanism of action in a biological context is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. As a cell-permeable ester, dimethyl malonate can cross cellular membranes and is subsequently hydrolyzed by intracellular esterases to release malonate. Malonate is structurally similar to succinate, the natural substrate of SDH. This structural similarity allows malonate to bind to the active site of SDH, acting as a competitive inhibitor and thereby blocking the conversion of succinate to fumarate (B1241708). nih.gov This competitive inhibition is a classic example of enzyme regulation where the inhibitor competes with the substrate for the same binding site. chegg.com

The inhibition of SDH by malonate has been extensively studied to understand the enzyme's role in cellular metabolism and its contribution to pathological conditions. While specific kinetic data such as the inhibition constant (Ki) for dimethyl malonate itself are not commonly reported, the focus is on its ability to deliver malonate to the intracellular environment. The effectiveness of dimethyl malonate as an SDH inhibitor is therefore inferred from the downstream effects of reduced SDH activity.

Metabolic Pathway Modulation (e.g., Succinate Accumulation)

A direct consequence of succinate dehydrogenase (SDH) inhibition by dimethyl malonate is the modulation of metabolic pathways, most notably leading to the accumulation of succinate. During periods of ischemia (lack of blood flow and oxygen), the electron transport chain is disrupted, and SDH can function in reverse, converting fumarate to succinate, leading to a significant buildup of succinate in the tissues. worthington-biochem.com

Treatment with dimethyl malonate has been shown to counteract this pathological accumulation of succinate. By inhibiting SDH, dimethyl malonate slows down the rapid oxidation of the accumulated succinate upon reperfusion, a process linked to the generation of harmful reactive oxygen species (ROS). nih.gov For instance, in a swine model of hemorrhagic shock, administration of dimethyl malonate prevented the expected increase in succinate levels during resuscitation. nih.govcdc.gov While the control group showed a significant rise in succinate levels, the dimethyl malonate-treated group's succinate levels remained comparable to baseline. nih.gov

Effect of Dimethyl Malonate on Succinate Levels in a Swine Model of Hemorrhagic Shock

| Treatment Group | Baseline Succinate (mmol/L) | Succinate at 20-min Resuscitation (mmol/L) | Statistical Significance (p-value) |

|---|---|---|---|

| Control | 273.7 | 407.4 | 0.01 |

| Dimethyl Malonate | 260.6 | 395.6 | 0.06 |

This table summarizes the findings from a study on a swine model of hemorrhagic shock, demonstrating that dimethyl malonate treatment blunted the significant increase in plasma succinate levels observed in the control group during resuscitation. nih.gov

This modulation of succinate levels is a critical aspect of dimethyl malonate's protective effects in various pathological conditions, as elevated succinate is increasingly recognized as a key driver of inflammation and cellular injury.

Protection Against Ischemia-Reperfusion Injury

The ability of dimethyl malonate to inhibit succinate dehydrogenase and prevent the pathological consequences of succinate accumulation has made it a significant area of research for protecting against ischemia-reperfusion (I/R) injury. I/R injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This damage is largely attributed to the sudden oxidation of accumulated succinate, leading to a burst of reactive oxygen species (ROS) that damages cellular components. Dimethyl malonate has demonstrated protective effects in various models of I/R injury, including cardiac, renal, and neurological systems.

In the context of cardiac I/R injury , studies have shown that dimethyl malonate can reduce the size of a myocardial infarction. ahajournals.org For example, in a study using isolated rat hearts, a 0.1 mM concentration of dimethyl malonate was found to significantly reduce the infarct size compared to the control group subjected to ischemia-reperfusion alone. researchgate.net This cardioprotective effect is attributed to the inhibition of SDH, which mitigates the oxidative stress associated with reperfusion.

Cardioprotective Effects of Dimethyl Malonate in Isolated Rat Hearts

| Treatment Group | Infarct Size (% of Area at Risk) | Statistical Significance (p-value) |

|---|---|---|

| Ischemia-Reperfusion (IR) Control | 69 ± 6% | < 0.05 |

| Dimethyl Malonate (0.1 mM) + IR | 55 ± 7% |

This table presents data from a study on isolated rat hearts, showing a significant reduction in myocardial infarct size with dimethyl malonate treatment prior to ischemia-reperfusion. researchgate.net

In renal I/R injury , dimethyl malonate has been shown to preserve kidney function. A study in a mouse model of renal ischemia demonstrated that pre-treatment with dimethyl malonate improved the glomerular filtration rate (GFR) and reduced levels of blood urea (B33335) nitrogen, both key indicators of kidney function. nih.govresearchgate.net This protection was associated with a reduction in tubular injuries and apoptosis. nih.gov

Renal Protective Effects of Dimethyl Malonate in a Mouse Model of Ischemia-Reperfusion

| Parameter | Ischemia-Reperfusion (IR) Control | Dimethyl Malonate + IR | Statistical Significance (p-value) |

|---|---|---|---|

| Glomerular Filtration Rate (GFR) | Significantly reduced | Improved | < 0.05 |

| Blood Urea Nitrogen (BUN) | Elevated | Reduced | < 0.01 |

| Tubular Injuries | Present | Reduced | < 0.001 |

| Apoptosis | Increased | Reduced | < 0.01 |

This table summarizes the protective effects of dimethyl malonate on kidney function and structure in a mouse model of renal ischemia-reperfusion injury. nih.govresearchgate.net

Furthermore, in the context of neurological damage following events like cardiac arrest or ischemic stroke, dimethyl malonate has shown neuroprotective effects. In a rat model of cardiac arrest, administration of dimethyl malonate was found to alleviate brain damage. nih.gov Another study on a mouse model of transient middle cerebral artery occlusion (a model for ischemic stroke) showed that dimethyl malonate reduced cerebral infarct volume and improved neurological deficits. nih.gov This neuroprotection is linked to the modulation of microglia activation and the preservation of the blood-brain barrier. nih.gov

Emerging Research Frontiers

Novel Catalytic Systems for Dimethyl Malonate Transformations

The development of new catalysts is paramount to unlocking the full potential of dimethyl malonate in organic synthesis. Researchers are exploring a range of catalytic systems, from biocatalysts to complex organometallics, to achieve transformations that are difficult or impossible with traditional methods.

One significant area of advancement is the use of enzymes. For instance, immobilized Candida antarctica lipase (B570770) B has been successfully employed as a biocatalyst for the synthesis of linear polyesters from dimethyl malonate and various aliphatic diols. nih.govrsc.org This enzymatic approach operates under mild, solventless conditions (e.g., 85°C), offering a greener alternative to conventional metal-catalyzed polymerization which often requires high temperatures (>150°C) and can be unsuccessful. nih.govrsc.org

Heterobimetallic complexes are also emerging as powerful catalysts for asymmetric reactions involving dimethyl malonate. A notable example is the Shibasaki Ga-Na-BINOL complex, which catalyzes the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one with high yield and enantioselectivity. nih.govresearchgate.net This catalyst system functions by having the two different metals play distinct roles, acting as both a Lewis acid and a Brønsted base to activate the reactants. researchgate.net Kinetic studies have shown that the combination of the Ga-Na-BINOL complex with a base like sodium tert-butoxide can accelerate reaction rates by approximately 50 times compared to using the complex alone. researchgate.net

Furthermore, photochemical methods are being used to generate novel reactive intermediates from dimethyl malonate. Cobalt porphyrin complexes, such as [CoII(TPP)], can catalyze the formation of a cobalt(III) carbene radical complex from dimethyl malonate under light irradiation. acs.org This intermediate can then participate in reactions like the cyclopropanation of styrene (B11656). The process involves deprotonation of dimethyl malonate, coordination to the cobalt complex, and a subsequent hydrogen atom transfer (HAT) event. acs.org

| Catalyst System | Transformation | Key Advantages |

| Immobilized Candida antarctica lipase B | Polycondensation with diols | Mild, solventless conditions; environmentally friendly. nih.govrsc.org |

| Shibasaki Ga-Na-BINOL complex | Asymmetric Michael addition | High yield and enantioselectivity; robust for scaling. nih.govresearchgate.net |

| Cobalt Porphyrin Complexes (photochemical) | Carbene transfer (e.g., cyclopropanation) | Utilizes dimethyl malonate as a carbene precursor. acs.org |

Advanced Materials Development Utilizing Dimethyl Malonate

Dimethyl malonate is proving to be a valuable monomer for the synthesis of novel polymers with specialized properties. A key area of research is the development of sustainable and functional polyesters.

Researchers have successfully synthesized linear polyesters by reacting dimethyl malonate with aliphatic diols like 1,4-butanediol, 1,6-hexanediol, and 1,8-octanediol, using enzymatic catalysis. nih.govrsc.org These malonate-based polyesters exhibit significantly higher molecular masses compared to those produced via traditional chemocatalytic methods. nih.govresearchgate.net A particularly interesting application for these polymers is as metal chelating agents. nih.govwhiterose.ac.uk In biphasic, green solvent systems, these polyesters have demonstrated effective chelation of copper, a common pollutant in metallurgical waste streams. whiterose.ac.uk This functionality opens up possibilities for their use in environmental remediation and hydrometallurgy. rsc.org The synthesis of these materials via enzyme catalysis under solventless conditions further enhances their profile as "greener" and more sustainable alternatives to plastics derived from fossil fuels. nih.govrsc.org

| Polymer Type | Monomers | Synthesis Method | Potential Application |

| Linear Polyesters | Dimethyl malonate, aliphatic diols (C4, C6, C8) | Enzymatic catalysis (Candida antarctica lipase B) | Metal chelating agents for environmental remediation. nih.govwhiterose.ac.uk |

Elucidation of Complex Reaction Intermediates and Pathways

A deeper understanding of the mechanisms underlying dimethyl malonate transformations is crucial for optimizing existing reactions and designing new ones. Advanced spectroscopic and computational techniques are being used to identify and characterize transient intermediates and map out detailed reaction pathways.

Another area of mechanistic investigation involves the light-induced formation of a cobalt(III) carbene radical from dimethyl malonate. acs.org Spectroscopic methods, including EPR and NMR, have been used to identify the key intermediates. The proposed mechanism involves the deprotonation of dimethyl malonate by a base, followed by coordination to a Co(III) complex. Homolytic cleavage of the Co-C bond under irradiation generates a Co(II) species and a dimethyl malonate radical. This radical can then abstract a hydrogen atom from another molecule of the coordinated malonate complex, leading to the formation of the cobalt(III) carbene radical complex. acs.org This detailed understanding allows for the rational design of catalytic systems that utilize dimethyl malonate as a carbene precursor. acs.org

| Reaction | Key Intermediate(s) | Mechanistic Pathway |

| Molybdenum-catalyzed asymmetric alkylation | π-allyl molybdenum complex | π–σ–π equilibration; retention-retention stereochemistry. nih.gov |

| Cobalt-catalyzed carbene transfer (photochemical) | Cobalt(III) carbene radical, dimethyl malonate radical | Deprotonation, coordination, homolytic cleavage, hydrogen atom transfer. acs.org |

Integration into Continuous Flow Synthesis Methodologies

The adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. Dimethyl malonate is well-suited for integration into these systems, and its use in multistep flow syntheses is an active area of research, particularly in the pharmaceutical industry.

Continuous flow systems have been developed for the stereoselective Michael addition of malonates to nitroalkenes. acs.org In one example, a nitroalkene is generated in a flow reactor and then immediately combined with a malonate and triethylamine (B128534) before passing through a catalytic reactor containing a polymer-supported chiral catalyst. This integrated approach allows for the production of the chiral adduct in high yield and enantiomeric excess. acs.org

| Application | Key Reaction | Flow System Details |

| Synthesis of (S)-rolipram intermediate | Stereoselective Michael addition | Packed-bed reactor with a polymer-supported catalyst. acs.org |

| Synthesis of (–)-Paroxetine intermediate | Michael addition | Packed-bed reactor with a heterogeneous organocatalyst; solvent-free conditions. rsc.org |

Q & A

Q. What is the mechanistic role of dimethyl malonate in nucleophilic addition reactions like the Michael reaction?

Dimethyl malonate’s structure, featuring two electron-withdrawing ester groups, enhances the acidity of its α-hydrogens, facilitating enolate formation. The enolate acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. Experimental validation often involves deprotonation with strong bases (e.g., NaH or LDA) and monitoring reaction progress via NMR or IR spectroscopy to confirm intermediate formation .

Q. How can researchers design experiments to assess acute toxicity of dimethyl malonate in mammalian models?

Standard protocols involve oral or dermal exposure studies in rodents, adhering to OECD guidelines. For example, acute oral toxicity tests measure LD₅₀ values at doses ≥2000 mg/kg, with endpoints including mortality, clinical signs, and histopathology. Data from such studies indicate low acute toxicity for dimethyl malonate, with LD₅₀ >2000 mg/kg in rats .

Q. What statistical methods are appropriate for analyzing malonate-related experimental data with multiple variables?

Two-factor ANOVA is recommended when evaluating effects such as malonate presence/absence and group differences. For instance, ANOVA can disentangle malonate’s impact (P=0.0453) from inter-group variability (P<0.001) in neurotoxicity studies, offering robustness over t-tests for multifactorial designs .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using dimethyl malonate in catalytic asymmetric reactions?

Chiral Schiff base catalysts, such as La/Yb heterobimetallic complexes, enable asymmetric ring-opening reactions of meso-aziridines with dimethyl malonate. Key parameters include catalyst loading (0.25–10 mol%), solvent polarity, and temperature control. High enantiomeric excess (>99.5% ee) is achieved by optimizing metal coordination and steric effects .

Q. What advanced spectroscopic techniques elucidate reaction kinetics in malonate-based radical reactions?

Time-resolved electron paramagnetic resonance (TR-EPR) and pulsed EPR track radical intermediates in photochemical reactions. For example, Stern-Volmer analysis of spin echo decay rates quantifies rate constants for radical addition, correlating with polymerization efficiency in diethyl malonate isomers .

Q. How do predictive toxicology models (e.g., QSAR) address data gaps in dimethyl malonate metabolism?

The EPA’s QSAR Toolbox simulates metabolism using rat liver S9 and in vivo models, predicting metabolites like methanol, malonic acid, and monoesters. Validation involves comparing in silico results with limited experimental data, though uncertainties remain for less-studied pathways like dermal absorption .

Q. What in vivo models are used to study malonate-induced neurotoxicity, and how are outcomes quantified?

Unilateral striatal injections in rodents model neurodegeneration, with endpoints including mRNA levels (e.g., neuron-specific enolase) and apoptotic nuclei counted via TUNEL staining. Statistical analysis (ANOVA with post-hoc tests) compares lesioned vs. non-lesioned hemispheres to assess neuroprotection by compounds like cannabinoid agonists .

Q. How does dimethyl malonate participate in metal speciation for advanced separations like the TALSPEAK process?

In malonate-buffered systems, ternary complexes (e.g., Am³⁺/Ln³⁺-malonate-HEDTA) enhance lanthanide/actinide separation. Solvent extraction and optical spectroscopy validate stability constants, which are integrated into predictive models for distribution ratios. This approach outperforms conventional methods in selectivity and reproducibility .

Q. What isotopic labeling strategies clarify malonate’s role in fungal biosynthesis pathways?

¹⁴C-labeled malonate traces carbon incorporation in polyketide chains, as seen in sclerotiorin biosynthesis. Decarboxylation rates are quantified via radioactivity distribution in terminal vs. chain units, confirming acetate-malonate hybrid pathways .

Q. How are formulation challenges addressed in pharmacological studies using malonate salts?

Stability is ensured by optimizing pH (e.g., PBS buffers) and excipients (e.g., dextrose). For example, co-infusion of malonate with M826 in saline prevents precipitation, validated via HPLC and stability-indicating assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.